molecular formula C23H18N2O2 B2427540 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956360-80-8

5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2427540
CAS No.: 956360-80-8
M. Wt: 354.409
InChI Key: DLMSLBNQUFOGMR-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methylphenol with appropriate reagents to introduce the phenoxy group, followed by the formation of the pyrazole ring. One common method involves the use of hydrazine derivatives and aldehydes under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and phenoxy group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the phenoxy group, which may affect its reactivity and binding properties.

    5-(4-Methoxyphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 4-methylphenoxy group, which imparts specific electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity in biological applications, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-methylphenoxy)-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSLBNQUFOGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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